molecular formula C16H16N6OS B2373643 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 894055-15-3

2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

货号: B2373643
CAS 编号: 894055-15-3
分子量: 340.41
InChI 键: ORVWUTLWANXISG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{[6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a novel heterocyclic compound built on a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure recognized for its significant potential in pharmaceutical research and development . This molecule features a sulfanyl-linked ethanone chain terminating in a pyrrolidine group, which contributes to the compound's basicity and influences its pharmacokinetic properties . The 6-position of the core is substituted with a pyridin-2-yl group, a moiety known to participate in key binding interactions within biological targets . The primary research value of this compound and its analogs lies in the field of oncology and immunology. Compounds based on the triazolopyridazine and related triazolopyridine cores have been identified as promising inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a crucial immunomodulatory enzyme in the tumor microenvironment, and its inhibitors are investigated for cancer immunotherapy, with the potential to boost immune response and work synergistically with other immunotherapeutic agents . Furthermore, structurally similar molecules have demonstrated potent activity as kinase inhibitors, showing promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) . The proposed mechanism of action for such compounds involves the inhibition of specific molecular targets, such as binding to the active site of enzymes and interfering with cellular signaling pathways, which can lead to the suppression of cell proliferation . From a synthetic chemistry perspective, this compound serves as a valuable building block for the creation of more complex molecules. The triazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation reactions, with the sulfanyl linker often installed through a nucleophilic aromatic substitution, displacing a leaving group on the triazolopyridazine core under optimized conditions using bases like Cs₂CO₃ in polar aprotic solvents . This product is intended for research and development purposes only. It is not approved for human or veterinary use.

属性

IUPAC Name

2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(21-9-3-4-10-21)11-24-16-19-18-14-7-6-13(20-22(14)16)12-5-1-2-8-17-12/h1-2,5-8H,3-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVWUTLWANXISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

化学反应分析

Types of Reactions

2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Various substituted derivatives depending on the nucleophile used.

作用机制

The mechanism of action of 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist for RORγt, and as an inhibitor for enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities.

相似化合物的比较

Data Tables: Structural and Functional Comparisons

Research Findings and Implications

  • Triazolopyridazine Analogs :
    • The pyridin-2-yl substituent in the target compound likely improves solubility and target engagement compared to G856-6469’s ethylphenyl group, albeit with trade-offs in membrane permeability .
  • Analytical Methods : Techniques like spectrofluorometry (used for QACs in ) could be adapted to study aggregation behavior or solubility of the target compound .

生物活性

The compound 2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a pyridazine core and various functional groups, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C14H16N6S\text{C}_{14}\text{H}_{16}\text{N}_{6}\text{S}

This compound features:

  • A triazolo ring fused to a pyridazine moiety.
  • A sulfanyl group that may enhance its reactivity and biological interactions.
  • A pyrrolidinyl substituent that could influence its pharmacokinetics and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, although detailed mechanisms remain under investigation. The following pathways are hypothesized to be involved:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the triazolo-pyridazine class exhibit antimicrobial properties. Studies have shown varying degrees of effectiveness against bacterial strains, with minimum inhibitory concentrations (MICs) being determined in laboratory settings. For example, one study found that derivatives of similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The triazolo-pyridazine scaffold has been explored for anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation in vitro. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Some triazolo derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This could indicate that the compound may reduce inflammation-related conditions through COX inhibition.

Case Studies

  • Antimicrobial Evaluation : In a study assessing antimicrobial efficacy, derivatives of triazolo-pyridazines were tested against several bacterial strains. The results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting enhanced potency.
  • Cytotoxicity Assays : In vitro assays on cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The study reported IC50 values indicating effective concentration ranges for therapeutic applications.
  • Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation compared to controls, supporting its potential use in inflammatory diseases.

Data Table

Biological ActivityTest MethodologyObserved EffectReference
AntimicrobialMIC TestingInhibition of bacterial growth
CytotoxicityMTT AssayInduced apoptosis in cancer cells
Anti-inflammatoryAnimal ModelsReduced inflammatory markers

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are critical reaction conditions?

  • Answer : The compound is synthesized via multi-step routes involving cyclization and nucleophilic substitution. A typical approach includes:

  • Step 1 : Cyclization of precursors (e.g., pyridinyl-triazolopyridazine intermediates) using dehydrating agents like phosphorus oxychloride under reflux conditions .
  • Step 2 : Sulfanyl group introduction via nucleophilic attack by pyrrolidine in solvents such as DMF or dioxane .
  • Critical parameters : Temperature control (reflux at 80–110°C), anhydrous conditions, and purification via column chromatography or recrystallization .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Answer : Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>95% threshold for biological assays) .
  • X-ray crystallography (if crystalline): For absolute stereochemical confirmation .

Q. What preliminary biological screening models are recommended for this compound?

  • Answer : Initial screening focuses on:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Kinase or protease inhibition assays due to triazolopyridazine’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability for in vivo studies?

  • Answer : Optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) for cross-coupling steps .
  • Solvent selection : Switching polar aprotic solvents (DMF) to greener alternatives (e.g., cyclopentyl methyl ether) .
  • Microwave-assisted synthesis : Reduced reaction time (e.g., 2 hours vs. 12 hours) and higher yields .
  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR to track intermediate formation .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

  • Answer : Contradictions arise from structural variations (e.g., halogen substituents, linker length). Mitigation involves:

  • Comparative SAR tables : Tabulate IC₅₀/MIC values for analogs with substituent changes (e.g., chloro vs. fluoro groups) .
  • Molecular docking : Validate binding poses in target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
  • Metabolic stability assays : Compare microsomal half-lives to rule out pharmacokinetic confounding factors .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Answer : Mechanistic studies require:

  • Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment .
  • Gene knockout models : CRISPR-Cas9-engineered bacterial strains to pinpoint target essentiality .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .

Q. How can researchers design experiments to assess the compound’s selectivity against off-target proteins?

  • Answer : Selectivity profiling includes:

  • Kinome-wide screening : Utilize panels like Eurofins’ KinaseProfiler (≥400 kinases) .
  • CYP450 inhibition assays : Evaluate interactions with human cytochrome P450 enzymes (e.g., CYP3A4) .
  • Transcriptomics : RNA-seq to identify unintended pathway activation/repression .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。